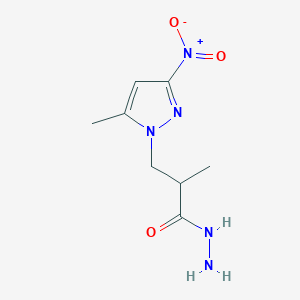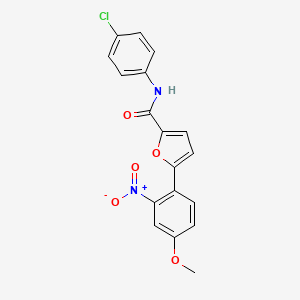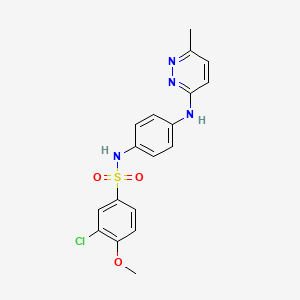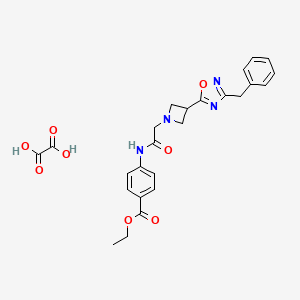
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide, also known as MPHPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPHPH is a hydrazide derivative of pyrazole, which has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is also easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide. One of the areas of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the investigation of the potential of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Future studies can also focus on the mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide and its biochemical and physiological effects in more detail.
Synthesis Methods
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been synthesized using various methods, including the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate. The reaction is carried out at high temperature and pressure, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with thionyl chloride, followed by the reaction with hydrazine hydrate.
Scientific Research Applications
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biological studies. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)



![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
